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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxooctanoic acid, a member of the oxo fatty acid class, is a medium-chain fatty acid
characterized by a ketone group at the fifth carbon position.[1] Its bifunctional nature,
possessing both a carboxylic acid and a ketone, makes it a molecule of interest in various
chemical and biological contexts. This technical guide provides a comprehensive overview of
the theoretical properties of 5-Oxooctanoic acid, including its physicochemical characteristics,
spectroscopic profile, reactivity, and potential biological relevance. The information presented
herein is intended to serve as a valuable resource for researchers and professionals engaged
in drug development and related scientific disciplines.

Core Physicochemical Properties

The known and estimated physicochemical properties of 5-Oxooctanoic acid are summarized
in the table below. These parameters are crucial for understanding its behavior in different
environments and for designing experimental protocols.
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Property Value Source(s)
IUPAC Name 5-oxooctanoic acid [1]
CAS Number 3637-14-7 [1]
Molecular Formula CsH1403 [1]
Molecular Weight 158.19 g/mol [1]
Appearance White solid (estimated) [2]
Melting Point 30.00 to 34.00 °C [2]
Boiling Point 296.00 to 298.00 °C at 760.00 o]
mm Hg

0.000273 mmHg at 25.00 °C
Vapor Pressure . [2]
(estimated)

Flash Point 149.44 °C (301.00 °F) [2]
Solubility Soluble in water and alcohol. [1][2]
logP (o/w) 0.822 (estimated) [2]
pKa Not experimentally determined
Refractive Index Not experimentally determined

Molecular Structure

The chemical structure of 5-Oxooctanoic acid is fundamental to its properties and reactivity.

Caption: 2D structure of 5-Oxooctanoic acid.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 5-
Oxooctanoic acid are not readily available in the literature. However, standard methodologies
for organic compounds can be applied.

1. Melting Point Determination (Capillary Method)
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 Principle: The melting point is the temperature at which a solid transitions to a liquid. For a
pure substance, this occurs over a narrow range.

o Methodology:

o Asmall, dry sample of 5-Oxooctanoic acid is finely powdered and packed into a capillary
tube to a height of 2-3 mm.

o The capillary tube is placed in a melting point apparatus.

o The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected
melting point.

o The temperature at which the first drop of liquid appears and the temperature at which the
entire sample becomes liquid are recorded as the melting range.

2. Boiling Point Determination (Distillation Method)

e Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals
the surrounding atmospheric pressure.

o Methodology:
o A sample of 5-Oxooctanoic acid is placed in a distillation flask with a few boiling chips.

o The flask is connected to a condenser and a collection flask. A thermometer is positioned
so that the bulb is just below the side arm of the distillation flask.

o The flask is heated gently.

o The temperature at which a steady stream of distillate is collected is recorded as the
boiling point. The atmospheric pressure should also be recorded, as boiling point is
pressure-dependent.

3. Solubility Determination

» Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount
of solvent at a specific temperature.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1296286?utm_src=pdf-body
https://www.benchchem.com/product/b1296286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Methodology:

o

A known volume of the solvent (e.g., water, ethanol) is placed in a vial at a constant
temperature.

o

Small, accurately weighed portions of 5-Oxooctanoic acid are added incrementally with
vigorous stirring or sonication.

o

The point at which no more solid dissolves (saturation) is observed.

[¢]

Solubility is expressed as g/100 mL or mol/L.

Spectroscopic Properties (Theoretical)

While experimental spectra for 5-Oxooctanoic acid are not widely available, its spectral
characteristics can be predicted based on its structure and data from analogous compounds.

1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different types of protons
in the molecule.

e -COOH: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.
e -CH2-C(=0)-: Atriplet adjacent to the ketone.

e -CH2-CH2-C(=0)-: A multiplet.

e -CH2-COOH: Atriplet adjacent to the carboxylic acid.

¢ -CH2-CH2-COOH: A multiplet.

e CHs-CH2-: A triplet upfield.

e -CH2-CHs: A sextet.

2. 13C NMR Spectroscopy (Predicted)
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The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon
atoms in different chemical environments.

e -COOH: A signal in the range of 170-185 ppm.
e -C=0: A signal further downfield, typically >200 ppm for a ketone.

e -CHz2- groups: Signals in the aliphatic region (10-60 ppm), with carbons closer to the
electron-withdrawing carbonyl and carboxyl groups appearing further downfield.

e -CHs group: The most upfield signal, typically around 14 ppm.
3. FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups
present.

e O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm~1.
e C=0 stretch (ketone): A strong, sharp absorption around 1715 cm~1.

e C=0 stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm™1, often
appearing as a shoulder on the ketone C=0 stretch.

e C-O stretch (carboxylic acid): A medium intensity band in the 1210-1320 cm~1 region.
o C-H stretch (aliphatic): Multiple sharp bands in the 2850-3000 cm~1 region.
4. Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic
of both ketones and carboxylic acids.

e Molecular lon (M*): A peak at m/z 158.

» Alpha-cleavage around the ketone: Fragmentation on either side of the carbonyl group,
leading to acylium ions.
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» MclLafferty rearrangement: If sterically favorable, this could lead to a characteristic neutral
loss.

e Loss of H20 (m/z 140): Common for carboxylic acids.

e Loss of COOH (m/z 113): Cleavage of the carboxyl group.

Reactivity and Stability

1. Reactivity

o Carboxylic Acid Group: 5-Oxooctanoic acid can undergo typical reactions of carboxylic
acids, such as esterification with alcohols in the presence of an acid catalyst, and conversion
to acid chlorides using reagents like thionyl chloride (SOCIz2). It can also be deprotonated by
bases to form the corresponding carboxylate salt.

o Ketone Group: The ketone functionality is susceptible to nucleophilic attack. It can be
reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBHa4) or
lithium aluminum hydride (LiAlH4). It can also react with Grignard reagents and other
organometallics.

2. Stability

e Thermal Stability: As a gamma-keto acid, 5-Oxooctanoic acid is expected to be more stable
to thermal decarboxylation than beta-keto acids. However, at high temperatures,
decomposition can occur.

» Chemical Stability: It is generally stable under neutral conditions. Strong oxidizing agents
can potentially cleave the carbon chain. It should be stored in a cool, dry place away from
strong bases and oxidizing agents.

Potential Synthesis Pathway

A plausible synthetic route to 5-Oxooctanoic acid could involve the acetoacetic ester
synthesis, a classic method for preparing ketones and substituted acetic acids.
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Plausible Synthesis of 5-Oxooctanoic Acid

(Ethyl Acetoacetate + 1-Br0mopr0pane)

(Alkylation with NaOEt)
(Ethyl 2-pr0pylacet0acetate)

(Michael Addition with Ethyl Acrylate)

:

Giethyl 2-acety|-2-propyl-1,5-pentanedioat9

:

(Hydrolysis and Decarboxylation (e.g., aq. HCI, heat))

G-Oxooctanoic Acid)

Click to download full resolution via product page

Caption: A potential two-step synthesis of 5-Oxooctanoic acid.

Experimental Protocol (Generalized):

o Alkylation: Ethyl acetoacetate is deprotonated with a base like sodium ethoxide to form the
enolate, which then undergoes nucleophilic substitution with 1-bromopropane to yield ethyl
2-propylacetoacetate.
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e Michael Addition: The resulting 3-keto ester is then subjected to a Michael addition with ethyl
acrylate in the presence of a base.

» Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed with aqueous acid (e.g.,
HCI) and heated to promote decarboxylation of the [3-keto acid intermediate, yielding 5-
Oxooctanoic acid.

Biological Activity and Metabolic Pathways

Metabolism:

As a medium-chain oxo-fatty acid, 5-Oxooctanoic acid is likely metabolized through pathways
common to fatty acids. It can be expected to undergo (3-oxidation, a process that breaks down
fatty acids to produce acetyl-CoA. The presence of the ketone group may influence the specific
enzymatic steps involved. Acetyl-CoA can then enter the citric acid cycle for energy production

or be used in various biosynthetic pathways.

Potential Metabolic Fate of 5-Oxooctanoic Acid

5-Oxooctanoic Acid

[B-Oxidation

Acetyl-CoA

Citric Acid Cycle (TCA) Biosynthesis (e.g., fatty acids, steroids)

Energy (ATP)
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Click to download full resolution via product page
Caption: A simplified diagram of the potential metabolic pathway.
Signaling Pathways:

Currently, there is no specific information in the scientific literature directly linking 5-
Oxooctanoic acid to any particular signaling pathways. As a fatty acid derivative, it could
potentially interact with fatty acid receptors or influence metabolic signaling, but further
research is required to elucidate any specific roles.

Conclusion

This technical guide has summarized the key theoretical properties of 5-Oxooctanoic acid.
While a significant amount of physicochemical data has been compiled, a notable gap exists in
the availability of direct experimental spectroscopic data and information on its specific
biological roles. The provided predictions for its spectral characteristics and metabolic fate are
based on established chemical principles and data from analogous compounds. Further
experimental investigation is necessary to fully characterize this molecule and explore its
potential applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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